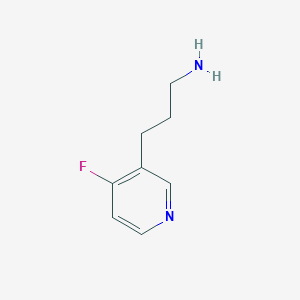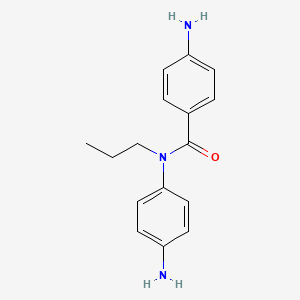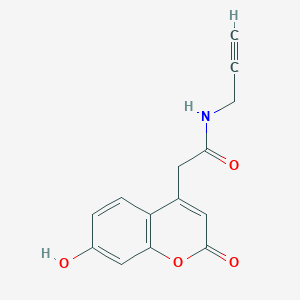
N-(Hexylcarbamoyl)-P,P-diphenylphosphinic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hexylcarbamoyl)-P,P-diphenylphosphinic amide is an organic compound characterized by the presence of an amide functional group
Preparation Methods
The synthesis of N-(Hexylcarbamoyl)-P,P-diphenylphosphinic amide can be achieved through several methods. One common approach involves the reaction of hexyl isocyanate with P,P-diphenylphosphinic chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired amide product. Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields .
Chemical Reactions Analysis
N-(Hexylcarbamoyl)-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the amide group, forming new compounds. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol
Scientific Research Applications
N-(Hexylcarbamoyl)-P,P-diphenylphosphinic amide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-(Hexylcarbamoyl)-P,P-diphenylphosphinic amide involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
N-(Hexylcarbamoyl)-P,P-diphenylphosphinic amide can be compared with other similar compounds such as:
N-Methylcarbamoyl-P,P-diphenylphosphinic amide: Differing by the presence of a methyl group instead of a hexyl group, leading to variations in solubility and reactivity.
N-Ethylcarbamoyl-P,P-diphenylphosphinic amide: Featuring an ethyl group, which affects its physical and chemical properties.
N-Propylcarbamoyl-P,P-diphenylphosphinic amide:
Properties
CAS No. |
878551-53-2 |
|---|---|
Molecular Formula |
C19H25N2O2P |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-diphenylphosphoryl-3-hexylurea |
InChI |
InChI=1S/C19H25N2O2P/c1-2-3-4-11-16-20-19(22)21-24(23,17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,2-4,11,16H2,1H3,(H2,20,21,22,23) |
InChI Key |
ZCFNEYOXXKHOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B14184713.png)
![6-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184718.png)

![Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184732.png)
![4-Pentenamide, N-[(2R)-2-phenylpropyl]-](/img/structure/B14184739.png)

![3-{[tert-Butyl(dimethyl)silyl]oxy}-1-methylpyrrolidine-2,5-dione](/img/structure/B14184760.png)
![2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14184767.png)


![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide](/img/structure/B14184794.png)

![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)
![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)
